1-(2-Naphthalenyl)-2-propen-1-one
Overview
Description
“1-(2-Naphthalenyl)-2-propen-1-one” is also known as “2-Propanone, 1-(2-naphthalenyl)-” with a CAS Number of 21567-68-0 . Its molecular weight is 184.24 .
Chemical Reactions Analysis
The reactions of naphthalenyl radicals with acetylene (C2H2) have been investigated . The study found significant quantities of C14H10 (likely phenanthrene and anthracene), as well as 2-ethynylnaphthalene (C12H8), from the reaction of the 2-naphthalenyl radical with C2H2 .Scientific Research Applications
Fluorescence Microscopy
1-(2-Naphthalenyl)-2-propen-1-one derivatives, like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), have been synthesized for use as fluorescent dyes in fluorescence microscopy. These dyes exhibit solvent polarity and viscosity-sensitive fluorescence, useful for differentiating between lipid or protein bound states and aqueous media in cellular environments (Jacobson et al., 1996).
Metal Complex Formation
Complexes of metals like Cobalt(II), Nickel(II), and Copper(II) with 1-(2-Naphthalenyl)-2-propen-1-one derivatives demonstrate the compound's ability to form stable metal complexes, which can be studied for various chemical properties and applications (Natarajan & Tharmaraj, 1990).
Chemotherapeutic Potential
Research into chalcones, which include 1-(2-Naphthalenyl)-2-propen-1-one derivatives, has shown their potential as chemotherapeutic agents. These compounds exhibit properties like anti-tumor promotion and cell proliferation inhibition (Barakat et al., 2015).
Nonlinear Optical Properties
The compound and its derivatives have been investigated for their third-order nonlinear optical properties, which are relevant in the fields of optoelectronics and photonics. This application is crucial for developing materials for advanced technological applications (Sreenath et al., 2018).
Synthesis of Polycyclic Compounds
1-(2-Naphthalenyl)-2-propen-1-one derivatives are used in the synthesis of polycyclic compounds, showcasing their role in facilitating complex chemical reactions and creating novel organic compounds (Iwasawa & Matsuo, 1997).
properties
IUPAC Name |
1-naphthalen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCGZPFSUWZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalenyl)-2-propen-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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